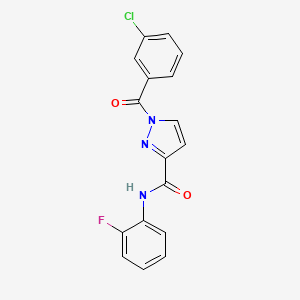![molecular formula C23H29N3O3 B5562396 ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)
ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar spirocyclic compounds typically involves multi-step reactions that may include cyclocondensation, cyclization, and functional group transformations. For instance, ethyl 1-oxaspiro[2,5]octane-2-carboxylate can react with diethyl sodiomalonate in toluene, leading to the formation of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which can then undergo partial de-ethoxycarbonylation (Kuroyan et al., 1991).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction. A study on a related compound, ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate, demonstrated the use of these techniques for unambiguous assignments of bicyclic carbon and proton resonances, providing detailed insights into the molecular structure (Arias-Pérez et al., 2003).
Chemical Reactions and Properties
Spirocyclic compounds often participate in various chemical reactions, including cyclization and reactions with nucleophiles. For example, 6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile reacts with alcohols and ketoximes to form diverse heterocyclic compounds (Kayukova et al., 1998).
科学的研究の応用
Synthesis and Structural Studies
Ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate is involved in various synthesis and structural studies. For instance, Kuroyan et al. (1991) explored the synthesis of related compounds, such as diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, highlighting the chemical reactions and structural transformations involved in these processes (Kuroyan et al., 1991). Similarly, Kuroyan et al. (1991) also studied the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, emphasizing the use of NMR and mass spectrometry in understanding the chemical properties of these compounds (Kuroyan et al., 1991).
Catalytic and Reaction Studies
This compound also plays a role in catalytic and reaction studies. For example, MacorJohn et al. (1998) investigated an unusual by-product from a non-synchronous reaction involving a related compound, ethyl 1,2,4-triazine-3-carboxylate, demonstrating a novel reaction pathway (MacorJohn et al., 1998). Additionally, D’yakonov et al. (2007) conducted a study on the Dzhemilev reaction for synthesizing spiro[3.3]heptane and spiro[3.4]octanes, showcasing the role of ethyl groups in these reactions (D’yakonov et al., 2007).
Applications in Peptide and Polymer Synthesis
The compound is also significant in peptide and polymer synthesis. Suter et al. (2000) utilized a related compound, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, in the synthesis of dipeptides, demonstrating its application as a dipeptide building block (Suter et al., 2000).
Ultrasonic Activation in Synthesis
Moiseev et al. (2011) explored the use of ultrasonic activation in synthesizing ethyl 3-(R-imino)adamantyl-1-carboxylates, highlighting a novel method of activation in the synthesis process (Moiseev et al., 2011).
特性
IUPAC Name |
ethyl 1-(adamantane-1-carbonyl)-2,2-dicyano-6-azaspiro[2.5]octane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-2-29-20(28)26-5-3-22(4-6-26)18(23(22,13-24)14-25)19(27)21-10-15-7-16(11-21)9-17(8-15)12-21/h15-18H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURROFZOBKEEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)C(C2(C#N)C#N)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,1-dicyano-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-6-azaspiro[2.5]octane-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)
![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)
![5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile](/img/structure/B5562342.png)



![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562366.png)
![5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)
![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)
![3-ethyl-8-[4-(4-methoxyphenyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562406.png)
![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)